KH16

Leukemia Apoptosis HDAC Inhibition

KH16 (yanostat) is a research-use-only HDAC inhibitor with exceptional HDAC3 potency (IC50=6 nM) and proven superiority over SAHA/MS-275 in apoptosis assays. Its pyrimidine-hydroxamic acid scaffold delivers distinct selectivity, making it a critical tool for leukemia, PDAC, and autophagy studies. Procure for target validation and preclinical research.

Molecular Formula C18H20N6O2
Molecular Weight 352.4 g/mol
Cat. No. B12394532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKH16
Molecular FormulaC18H20N6O2
Molecular Weight352.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CNC3=CC=CC=C32)C4=NC=C(C=N4)C(=O)NO
InChIInChI=1S/C18H20N6O2/c25-17(22-26)13-9-20-18(21-10-13)24-7-5-23(6-8-24)12-14-11-19-16-4-2-1-3-15(14)16/h1-4,9-11,19,26H,5-8,12H2,(H,22,25)
InChIKeyDZHANXVZEUIAAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

KH16 (Yanostat): High-Potency, Class I-Selective HDAC Inhibitor for Targeted Epigenetic Research Procurement


KH16 (also designated yanostat) is a novel pyrimidine-hydroxamic acid histone deacetylase (HDAC) inhibitor [1]. It selectively targets class I HDACs with low nanomolar activity (HDAC1/2/3 IC50 = 13/34/6 nM) and demonstrates significantly reduced activity against HDAC8 (IC50 = 530 nM), HDAC6 (IC50 = 460 nM), and HDAC11 (IC50 = 870 nM) . KH16 is a distinct chemotype within the hydroxamic acid HDAC inhibitor class, characterized by its pyrimidine scaffold and differentiated potency profile compared to first-generation agents such as SAHA (vorinostat) and MS-275 (entinostat) [2].

Why KH16 Cannot Be Substituted with Pan-HDAC or Alternative Class I Inhibitors Without Loss of Potency and Selectivity


KH16's distinct selectivity and potency profile prevents direct substitution with other HDAC inhibitors. While both SAHA (vorinostat) and MS-275 (entinostat) inhibit class I HDACs, KH16 demonstrates superior potency in head-to-head studies. In direct comparisons, KH16 is a significantly more potent inducer of apoptosis than SAHA or MS-275 in leukemic cells [1]. KH16's selectivity for HDAC3 (IC50 = 6 nM) is notably higher than for other class I isoforms, which may confer a unique biological profile compared to more broadly active inhibitors . Furthermore, KH16 exhibits selectivity against HDAC8 (IC50 = 530 nM) and HDAC6 (IC50 = 460 nM), indicating a more restricted class I targeting profile compared to pan-HDAC inhibitors like SAHA . These quantitative differences mean that substituting KH16 with a less potent or less selective HDAC inhibitor would result in a loss of the specific potency and efficacy profile demonstrated in published research.

KH16 Head-to-Head Comparative Efficacy Evidence for Scientific and Procurement Decision-Making


KH16 vs. SAHA and MS-275: Superior Apoptosis Induction in FLT3-ITD-Positive Leukemic Cells

KH16 demonstrates significantly greater potency as an inducer of apoptosis compared to the clinical HDAC inhibitors SAHA and MS-275. In direct head-to-head comparisons using FLT3-ITD-positive leukemic cell lines, KH16 exhibits markedly lower IC50 values for apoptosis induction [1].

Leukemia Apoptosis HDAC Inhibition

KH16 vs. SAHA: Superior Potency as an HDAC3 Inhibitor

Within the KH-series of compounds, KH16 (yanostat) is the most effective inhibitor of HDAC3, demonstrating an IC50 of 6 nM [1]. This represents a significant improvement in potency compared to the clinically used pan-HDAC inhibitor SAHA (vorinostat) [2].

HDAC3 Selectivity Epigenetics

KH16 Demonstrates High Selectivity for Class I HDACs Over Class IIB and IV Isoforms

KH16 exhibits a clear selectivity window, with low nanomolar activity against class I HDACs (HDAC1/2/3) and significantly weaker activity against other HDAC isoforms .

Selectivity Isoform Profiling Off-target

KH16 Selectively Spares Non-Transformed Embryonic Kidney Cells Compared to Leukemic Cells

KH16 demonstrates preferential induction of apoptosis in cancer cells while sparing non-transformed embryonic kidney-derived cells, a key differentiator in its safety profile [1].

Selectivity Cancer vs. Normal Therapeutic Window

KH16 Optimal Research Applications Based on Quantitative Evidence of Potency and Selectivity


Investigating HDAC3-Dependent Signaling and Gene Regulation in Blood Cancers

KH16's exceptional potency against HDAC3 (IC50 = 6 nM) and its demonstrated superiority over SAHA in leukemic cells make it an ideal tool for dissecting HDAC3-specific biology. HDAC3 is a validated dependency factor in 115 human blood cancer cell lines, independent of p53 mutation status, underscoring the relevance of this target [1]. Researchers studying transcriptional repression, cell cycle regulation, or autophagy mechanisms mediated by HDAC3 in leukemia and lymphoma models will benefit from KH16's selectivity and nanomolar potency [2].

Apoptosis and Cell Death Mechanism Studies in FLT3-ITD-Positive AML Models

KH16 is 14- to 17-fold more potent than MS-275 and 12- to 16-fold more potent than SAHA in inducing apoptosis in FLT3-ITD-positive AML cells (MV4-11 and MOLM-13) [1]. This pronounced activity makes KH16 a superior tool for studying apoptosis pathways, including the roles of BCL2 family proteins and caspase activation, in FLT3-mutated acute myeloid leukemia models. Researchers investigating therapeutic strategies for this high-risk AML subtype should prioritize KH16 over less potent clinical comparators [2].

Evaluating Class I HDAC Inhibition in Solid Tumor Models (Pancreatic and Colorectal Cancer)

KH16 has demonstrated superior activity against solid tumor-derived cells compared to established HDAC inhibitors [1]. In pancreatic ductal adenocarcinoma (PDAC) and colorectal cancer (CRC) cells, KH16 induces cell cycle arrest and apoptosis in a time- and dose-dependent manner [2]. Studies suggest that NOXA, a pro-apoptotic BH3-only protein, plays a role in KH16's mechanism, and KH16's ability to kill tumor cells while sparing normal cells highlights its potential for solid tumor research . Researchers focusing on gastrointestinal cancers will find KH16 a valuable and well-characterized tool compound .

Autophagy-Apoptosis Interplay and Protein Acetylation Studies

KH16's unique capacity to modulate both apoptosis and autophagy, with apoptosis acting upstream of autophagy, makes it a powerful probe for studying the interplay between these cellular processes [1]. KH16 induces caspase-dependent processing of autophagy proteins ULK1 and p62, providing a specific tool to interrogate how HDAC inhibition governs the balance between cell death and survival pathways in cancer cells [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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